molecular formula C12H12O3 B13690735 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one

2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13690735
M. Wt: 204.22 g/mol
InChI Key: LGAOUGXXDLQHAI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound with the molecular formula C12H12O3. It is a derivative of benzo[d][1,3]dioxin, featuring a vinyl group and two methyl groups. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method is the CuI and NaHCO3-mediated reaction in acetonitrile at room temperature . This method allows for the direct synthesis of the compound with good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and catalyst-free conditions are often employed to ensure efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The vinyl group and the dioxin ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its vinyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-ethenyl-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C12H12O3/c1-4-8-5-6-10-9(7-8)11(13)15-12(2,3)14-10/h4-7H,1H2,2-3H3

InChI Key

LGAOUGXXDLQHAI-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=C(C=C2)C=C)C(=O)O1)C

Origin of Product

United States

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